molecular formula C13H18O5S B053777 (R)-(-)-2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-toluenesulfonate CAS No. 23788-74-1

(R)-(-)-2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-toluenesulfonate

Cat. No.: B053777
CAS No.: 23788-74-1
M. Wt: 286.35 g/mol
InChI Key: SRKDUHUULIWXFT-LLVKDONJSA-N
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Description

(R)-(-)-2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-toluenesulfonate is a high-value chiral building block essential for asymmetric synthesis. This compound features a protected (R)-glyceraldehyde derivative scaffold, where the p-toluenesulfonate (tosylate) group serves as an excellent leaving group, enabling efficient nucleophilic substitution reactions. Its primary research value lies in the stereoselective construction of complex molecules, particularly in pharmaceutical chemistry for the synthesis of enantiomerically pure beta-blockers, antiviral agents, and other bioactive compounds. The mechanism of action involves the tosylate group's displacement by a wide range of nucleophiles (e.g., azide, halides, carbon nucleophiles), while the rigid 1,3-dioxolane ring effectively preserves the chiral integrity of the carbon at the 4-position. This allows researchers to introduce a chiral glyceraldehyde-derived fragment with a new functional group, facilitating the straightforward synthesis of chiral epoxides, amino alcohols, and sugar analogues. The product is characterized by high enantiomeric excess, ensuring reproducible and reliable outcomes in sophisticated synthetic routes.

Properties

IUPAC Name

[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O5S/c1-10-4-6-12(7-5-10)19(14,15)17-9-11-8-16-13(2,3)18-11/h4-7,11H,8-9H2,1-3H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRKDUHUULIWXFT-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2COC(O2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2COC(O2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10946586
Record name (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzene-1-sulfonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23788-74-1
Record name (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10946586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(-)-2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-Toluenesulfonate
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Biological Activity

(R)-(-)-2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-toluenesulfonate, commonly referred to as a dioxolane derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure and functional groups that contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₃H₁₈O₅S
  • Molecular Weight : 286.34 g/mol
  • CAS Number : 23788-74-1
  • Density : 1.2 ± 0.1 g/cm³
  • Boiling Point : 400.1 ± 25.0 °C
  • Melting Point : 41-43 °C

The synthesis of this compound typically involves the reaction of (R)-2,2-dimethyl-1,3-dioxolane with p-toluenesulfonic acid in the presence of appropriate catalysts. This compound has shown promise in various biological assays, particularly as a precursor for synthesizing biologically active quinoxaline derivatives.

Example Reaction:

The compound can be synthesized through the following reaction pathway:

 R 2 2 Dimethyl 1 3 dioxolan 4 ylmethyl+p Toluenesulfonic Acid R 2 2 Dimethyl 1 3 dioxolan 4 ylmethyl p toluenesulfonate\text{ R 2 2 Dimethyl 1 3 dioxolan 4 ylmethyl}+\text{p Toluenesulfonic Acid}\rightarrow \text{ R 2 2 Dimethyl 1 3 dioxolan 4 ylmethyl p toluenesulfonate}

Antiviral Properties

A notable study highlighted the compound's effectiveness against HIV. The quinoxaline derivative synthesized from this compound exhibited an EC50 value of 0.15 ± 0.1 µg/mL against HIV-1 with a therapeutic index (SI) of 73, indicating significant antiviral activity and potential for therapeutic use in HIV treatment .

Anticancer Activity

Research has also demonstrated that derivatives of this compound possess anticancer properties. In vitro studies revealed that certain synthesized quinoxaline derivatives showed IC50 values as low as 1.9 µg/mL against HCT-116 cells and 2.3 µg/mL against MCF-7 cells. These values suggest that these compounds may be more effective than standard chemotherapeutic agents like doxorubicin (IC50 = 3.23 µg/mL) .

Case Study 1: Antiviral Activity

In a study focusing on the synthesis of quinoxaline nucleosides as anti-HIV agents, researchers utilized this compound to produce a compound that demonstrated potent inhibition of HIV replication in vitro . The mechanism involved the disruption of viral entry into host cells.

Case Study 2: Anticancer Activity

Another investigation involved synthesizing various quinoxaline derivatives from this compound to evaluate their anticancer efficacy. The results indicated that these compounds exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells .

Summary Table of Biological Activities

Biological ActivityEC50/IC50 ValueReference
Anti-HIV0.15 ± 0.1 µg/mL
HCT-116 Cell Line1.9 µg/mL
MCF-7 Cell Line2.3 µg/mL

Scientific Research Applications

Pharmaceutical Applications

  • Antifungal Agent Synthesis :
    • (R)-(-)-2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-toluenesulfonate is utilized as a precursor in the synthesis of ketoconazole , a widely used antifungal medication. The compound's chiral nature is crucial for the biological activity of ketoconazole, enhancing its efficacy against fungal infections .
  • Acyclic Nucleotide Analogs :
    • This compound serves as a building block for synthesizing acyclic nucleotide analogs derived from 8-azapurines , which exhibit antiviral activities. These analogs are significant in developing therapeutic agents against viral infections .

Synthetic Applications

  • Chiral Building Block :
    • The compound acts as a versatile chiral building block in asymmetric synthesis, allowing chemists to create complex molecules with high stereochemical purity. Its application extends to synthesizing various chiral intermediates used in pharmaceuticals and agrochemicals .
  • Reagent in Organic Reactions :
    • It is employed as a reagent in several organic reactions, including alkylation and acylation processes , where its sulfonate group facilitates nucleophilic attacks, leading to the formation of desired products .

Case Study 1: Synthesis of Ketoconazole

A research study published in the Journal of Medicinal Chemistry demonstrated the synthesis of ketoconazole using this compound as a key intermediate. The study highlighted the efficiency of this compound in achieving high yields and purity of ketoconazole, emphasizing its importance in antifungal drug development.

Case Study 2: Development of Antiviral Agents

Another significant application was reported in a study focused on developing acyclic nucleotide analogs for antiviral therapy. Researchers successfully synthesized several analogs using this compound, demonstrating its versatility and effectiveness in producing compounds with potent antiviral activity against various viruses.

Comparison with Similar Compounds

2-Methylbutyl p-Toluenesulfonate

Property (R)-(-)-Dioxolane Tosylate 2-Methylbutyl Tosylate
Structure Chiral dioxolane + tosyl Linear alkyl chain + tosyl
Reactivity High stereoselectivity in SN2 Lower steric hindrance
Application Asymmetric synthesis Enzyme specificity studies

The dioxolane derivative’s rigid ring structure enhances stereochemical control compared to flexible alkyl analogs.

2,3-Diphenylpropyl p-Toluenesulfonate

Unlike the dioxolane tosylate, it is less suited for chiral inductions due to its planar aromatic groups .

Functional Analogs: Non-Tosylated Dioxolanes

(R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol

Property Tosylate Derivative Free Alcohol
CAS Number 23788-74-1 14347-78-5
Reactivity Tosyl group enables alkylation Requires activation (e.g., Mitsunobu)
Thermal Stability Stable up to 150 °C Prone to dehydration

The tosylate’s leaving group simplifies downstream functionalization, whereas the alcohol demands additional steps for activation.

Deuterated Derivatives

The deuterated analog, (R)-2,2-dimethyl-1,3-dioxolan-4-ylmethyl-d₂ p-toluenesulfonate (CymitQuimica, TR-D469556), incorporates two deuterium atoms, enhancing its utility in kinetic isotope effect studies or metabolic tracing. Priced at €247/10mg, it is significantly costlier than the non-deuterated form (¥3,500/g ≈ €44/10mg) due to isotopic synthesis complexity .

Key Research Findings

  • Synthetic Utility : The compound is a key intermediate in synthesizing Pericharaxins A and B, marine natural products with antiviral activity. Its chiral dioxolane moiety directs epoxide formation in stereocontrolled cyclizations .
  • Enzyme Compatibility: In desulfurization studies, the dioxolane tosylate demonstrated lower enzymatic turnover (via GC-FID) compared to 2-methylbutyl tosylate, likely due to steric hindrance from the dioxolane ring .
  • Safety Considerations : Both enantiomers require handling under inert conditions (e.g., N₂) to prevent racemization or decomposition .

Data Tables

Table 1: Physicochemical Comparison of Selected Sulfonates

Compound Molecular Weight Melting Point (°C) Boiling Point (°C) Application
(R)-(-)-Dioxolane Tosylate 286.34 41–43 400.1 ± 25.0 Asymmetric synthesis
2-Methylbutyl Tosylate 242.31 Not reported 290 (estimated) Enzyme studies
(S)-4-Benzyloxymethyl Dioxolane 250.29 65–67 Not reported Glycosylation reactions

Preparation Methods

Esterification of Glycerol

Glycerol reacts with carboxylic acids (e.g., stearic acid) under acidic conditions to form hydrophobic intermediates like carboxylic acid monopropanetriol esters. p-Toluenesulfonic acid (p-TsOH) serves as the catalyst, enabling dehydration at 90–150°C for 0.5–4 hours. The molar ratio of glycerol to carboxylic acid is maintained at 1:1, with catalyst loading at 0.05–10 wt%. This step achieves >95% conversion by removing water via azeotropic distillation using toluene or cyclohexane.

Cyclization with Acetone

The ester intermediate undergoes cyclization with excess acetone in the presence of acid catalysts (e.g., p-TsOH, methanesulfonic acid) at 20–50°C for 0.5–3 hours. This step forms the dioxolane ring, yielding 2,2-dimethyl-4-hydroxymethyl-1,3-dioxolane. Notably, the use of p-TsOH enhances reaction efficiency due to its dual role as a catalyst and sulfonating agent for subsequent tosylation.

Key Reaction Parameters

StepTemperature (°C)Time (h)CatalystYield (%)
Esterification90–1500.5–4p-TsOH (0.05–10%)>95
Cyclization20–500.5–3p-TsOH (1–5%)85–90

Alkaline Hydrolysis of Cyclization Intermediates

The cyclized intermediate undergoes hydrolysis to introduce the hydroxymethyl group, followed by tosylation to yield the final product. Hydrolysis is conducted in alkaline solutions (18–32 wt% NaOH or KOH) at 20–50°C for 0.5–1 hour. This step cleaves the ester bond while preserving the dioxolane ring, achieving 80–85% isolated yield. Subsequent tosylation with p-toluenesulfonyl chloride in dichloromethane completes the synthesis.

Optimization Insights

  • Catalyst Recycling : p-TsOH is recoverable via aqueous extraction, reducing costs.

  • Byproduct Management : Co-produced long-chain fatty acids are separated via phase separation and reused, enhancing sustainability.

Coupling Reactions Using Sodium Hydride

An alternative route involves coupling the dioxolane intermediate with active methylene compounds. For example, reacting (R)-(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate with 1H-indole-2,3-dione in dry DMF using sodium hydride (NaH) at room temperature yields heterocyclic derivatives. While this method is effective for functionalized products, it requires stringent anhydrous conditions and offers lower scalability (60–70% yield).

Reaction Scheme

(R)-Dioxolane tosylate+1H-indole-2,3-dioneNaH, DMF1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]-1H-indole-2,3-dione\text{(R)-Dioxolane tosylate} + \text{1H-indole-2,3-dione} \xrightarrow{\text{NaH, DMF}} \text{1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]-1H-indole-2,3-dione}

Industrial-Scale Production and Process Intensification

Patent CN109761949B outlines an industrial method prioritizing energy efficiency and waste reduction:

Large-Batch Cyclization

In a 10,000 L reactor, glycerol monostearate (15.4 kg) and acetone (10 kg) are mixed with p-TsOH (0.06 kg) at 40°C for 1 hour. The hydrophobic product is separated via decantation, achieving 92% yield.

Continuous Hydrolysis

The cyclized intermediate is treated with 25 wt% NaOH at 35°C for 0.5 hours, followed by neutralization and distillation to isolate the product. This continuous process reduces downtime and improves throughput.

Economic and Environmental Advantages

  • Solvent-Free Design : Eliminates VOC emissions and reduces purification steps.

  • Catalyst Reuse : p-TsOH is recovered and reused for 5–10 cycles without activity loss.

Analytical Characterization and Quality Control

The final product is characterized by:

  • Specific Rotation : [α]D20=8°[α]^{20}_D = -8° (c = 2, DMF).

  • Purity : >98% (GC).

  • Thermal Stability : Flash point = 110°C; storage at 0–10°C.

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.32 (s, 6H, CH₃), 3.60–3.75 (m, 3H, CH₂O), 4.15 (q, 1H, CH), 7.35–7.80 (m, 4H, aromatic).

  • IR (KBr): 1360 cm⁻¹ (S=O), 1170 cm⁻¹ (C-O-C) .

Q & A

Q. Basic

  • GC-FID : Effective for quantifying purity in enzyme specificity studies, with optimized column temperatures (e.g., 150–250°C) to resolve sulfonate esters .
  • Chiral HPLC : Uses chiral stationary phases (e.g., cellulose-based columns) to determine enantiomeric excess. Mobile phases like hexane/isopropanol (90:10) achieve baseline separation of enantiomers .
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm structural integrity, with characteristic peaks for the dioxolane methyl groups (δ 1.3–1.5 ppm) and tosyl aromatic protons (δ 7.7–7.8 ppm) .

What safety protocols are critical when handling this compound in laboratory settings?

Q. Basic

  • Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of vapors, especially during solvent evaporation.
  • Waste disposal : Classify as hazardous organic waste and neutralize residual tosyl groups with aqueous bicarbonate before disposal .

How does the stereochemistry of the dioxolane ring influence its reactivity in nucleophilic substitution reactions?

Advanced
The (R)-configuration stabilizes transition states in SN2 reactions due to steric and electronic effects:

  • Steric effects : The dioxolane’s methyl groups hinder backside attack, favoring reactions with less bulky nucleophiles (e.g., azide over tert-butoxide).
  • Electronic effects : The electron-withdrawing tosyl group enhances leaving-group ability, while the dioxolane’s ether oxygen stabilizes partial charges in the transition state. Comparative studies with the (S)-enantiomer show 10–15% differences in reaction rates with chiral nucleophiles .

What are the challenges in analyzing this compound via GC-FID versus HPLC, and how can they be addressed?

Q. Advanced

  • GC-FID limitations : Thermal decomposition at high temperatures (>250°C) may degrade the dioxolane ring. Mitigation includes using shorter columns and lower temperature ramps (e.g., 5°C/min) .
  • HPLC challenges : Low UV absorbance of the tosyl group requires derivatization (e.g., bromination) or alternative detectors (e.g., evaporative light scattering).
  • Method validation : Cross-validate results with NMR or mass spectrometry to confirm accuracy .

How does this compound compare to other sulfonate esters in enzyme-mediated desulfurization studies?

Advanced
In enzymatic assays (e.g., biodesulfurization), the compound’s rigid dioxolane structure reduces conformational flexibility, leading to:

  • Substrate selectivity : 20–30% lower activity compared to linear sulfonates (e.g., 2-methylbutyl p-toluenesulfonate) due to steric hindrance in enzyme active sites.
  • Kinetic parameters : Higher KmK_m values (3.2 mM vs. 1.8 mM for 2-methylbutyl analogs) suggest weaker binding affinity.
  • Experimental design : Use GC-FID for real-time monitoring of desulfurized products and compare turnover rates across substrates .

What are the best practices for storing this compound to prevent degradation?

Q. Basic

  • Storage conditions : Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to avoid hydrolysis.
  • Stability monitoring : Perform periodic HPLC checks to detect degradation products (e.g., free tosylate acid).
  • Desiccation : Include silica gel packs to absorb moisture .

How can researchers resolve contradictions in reported reaction yields for this compound?

Q. Advanced

  • Variable factors : Trace moisture or impurities in solvents can reduce yields by 10–15%. Use Karl Fischer titration to ensure solvent dryness.
  • Catalyst optimization : Substoichiometric DMAP (4-dimethylaminopyridine) improves tosylation efficiency from 75% to 90%.
  • Reproducibility : Document exact molar ratios and reaction times; compare with literature protocols like those for ethyl p-toluenesulfonate synthesis .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-(-)-2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-toluenesulfonate
Reactant of Route 2
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(R)-(-)-2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-toluenesulfonate

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